Tehranolide
Description
Properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(1R,4R,5S,12S,13S)-4,13-dihydroxy-5,9-dimethyl-11,14,15-trioxatetracyclo[11.2.1.01,5.08,12]hexadecan-10-one |
InChI |
InChI=1S/C15H22O6/c1-8-9-3-5-13(2)10(16)4-6-14(13)7-15(18,21-20-14)11(9)19-12(8)17/h8-11,16,18H,3-7H2,1-2H3/t8?,9?,10-,11+,13+,14-,15+/m1/s1 |
InChI Key |
UKBRRPFBNDFXGR-PLTKTJNRSA-N |
Isomeric SMILES |
CC1C2CC[C@]3([C@@H](CC[C@@]34C[C@@]([C@H]2OC1=O)(OO4)O)O)C |
Canonical SMILES |
CC1C2CCC3(C(CCC34CC(C2OC1=O)(OO4)O)O)C |
Synonyms |
tehranolide |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Tehranolide has demonstrated promising anticancer effects through various mechanisms:
- Tumor Growth Inhibition : A study highlighted that this compound significantly reduced tumor volume in female Balb/c mice with transplanted mammary tumors. The treatment resulted in a notable decrease in regulatory T cells and an increase in lymphocyte proliferation, indicating enhanced immune response against tumors .
- Cytokine Modulation : Research showed that this compound treatment led to decreased levels of interleukin-4 (IL-4) and increased levels of interferon-gamma (IFN-γ), suggesting its role in modulating the cytokine network to favor anti-tumor immunity .
- Combination Therapy : this compound has been studied in combination with curcumin, where it was found to enhance the anti-inflammatory effects and suppress pro-inflammatory cytokines in cancer cells. This combination also inhibited NF-κB DNA binding, a key player in inflammation and cancer progression .
Immunomodulatory Effects
This compound's ability to modulate the immune system is another significant application:
- Regulatory T Cell Reduction : The compound effectively reduced the population of CD4(+)CD25(+)Foxp3(+) regulatory T cells, which are often responsible for suppressing immune responses against tumors. This reduction can potentially improve the efficacy of cancer immunotherapy .
- Cytokine Profile Alteration : The alteration of cytokine profiles through this compound treatment suggests its potential as an immunotherapeutic agent, enhancing the body's natural defenses against malignancies .
Potential in Infectious Diseases
Emerging studies have proposed the use of this compound in combating infectious diseases, including viral infections:
- COVID-19 Research : Preliminary findings suggest that this compound may inhibit the entry of SARS-CoV-2 into host cells by affecting endosomal pH, thereby preventing viral propagation. This mechanism positions this compound as a candidate for further investigation as a therapeutic agent against COVID-19 .
Nutraceutical Applications
This compound's presence in edible Artemisia species highlights its potential as a dietary supplement:
- Functional Foods : The incorporation of this compound-rich extracts into functional foods could provide health benefits, including antioxidant and anti-inflammatory effects. Studies indicate that Artemisia species have been linked to various health benefits, making them valuable additions to dietary regimens .
Research and Development Insights
The pharmacological profile of this compound continues to evolve through ongoing research:
- Mechanism of Action Studies : Investigations into the molecular mechanisms underlying this compound's effects have revealed its interactions with various cellular pathways involved in inflammation and cancer progression. These insights are crucial for developing targeted therapies utilizing this compound .
Data Table: Summary of this compound Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Artemisinin
- Structural Similarities : Both compounds are sesquiterpene lactones with endoperoxide bridges critical for bioactivity .
- Mechanistic Differences :
- Anticancer Activity :
- Immune Modulation: this compound uniquely reduces intratumoral Tregs and enhances IFN-γ/IL-4 ratios, whereas artemisinin lacks significant immunomodulatory effects .
- Antimalarial Activity: Both inhibit Plasmodium via endoperoxide-mediated radical formation, but this compound’s efficacy is comparable to artemisinin derivatives in vitro .
Parthenolide
- Structural Features: A germacranolide sesquiterpene lactone with α-methylenebutyrolactone, acting as a Michael acceptor .
- Functional Contrast: Anticancer Targets: Parthenolide inhibits NF-κB and STAT3, while this compound targets CaM/PDE/cAMP pathways . Cytotoxicity: Parthenolide exhibits broader cytotoxicity (e.g., leukemia, pancreatic cancer), whereas this compound shows selectivity for hematologic malignancies (e.g., K562) .
Comparison with Functionally Similar Compounds
Curcumin
- Synergistic Effects: Co-administration with this compound potentiates anti-inflammatory activity by upregulating IκBα (NF-κB inhibitor) in breast and ovarian cancer cells .
- Mechanistic Divergence: Curcumin primarily modulates STAT3/NF-κB, while this compound directly inhibits PDE1 and CaM .
Isoliquiritigenin and Shogaol
- AKT1 Inhibition: this compound exhibits superior binding affinity to AKT1 (a cancer drug target) compared to isoliquiritigenin (Ki = 210 nM) and shogaol (Ki = 240 nM) .
Unique Advantages of this compound
- Dual Anticancer/Antimalarial Activity: Unlike artemisinin derivatives, this compound combines antiparasitic effects with robust immunomodulation .
- Selective Cytotoxicity: Spares normal lymphocytes while inducing apoptosis in malignant cells via PKA-mediated pathways .
- Structural Uniqueness: As a bicyclo[6.3.0]undecane sesquiterpenoid, this compound’s eight-membered ring system enhances stability and target specificity compared to linear sesquiterpenes .
Preparation Methods
Plant Material Selection
Tehranolide is derived from the aerial parts of Artemisia diffusa, a perennial herb native to regions of Iran. The plant material is typically harvested during the flowering stage to maximize sesquiterpene lactone content. Post-harvest, the biomass is air-dried in shaded conditions to prevent photodegradation of thermolabile compounds.
Solvent Extraction
The dried plant material undergoes coarse grinding to increase surface area for solvent penetration. A ternary solvent system—n-hexane/ethyl acetate/methanol (1:1:1 v/v) —is employed for initial extraction. This mixture balances polarity to target both nonpolar (e.g., waxes) and polar (e.g., lactones) constituents. The extraction process involves:
-
Maceration : Plant material is submerged in solvent at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Filtration : The mixture is filtered through Whatman No. 1 paper to remove particulate matter.
-
Concentration : The filtrate is evaporated under reduced pressure at 45°C using a rotary evaporator, yielding a viscous crude extract.
Table 1: Solvent Extraction Parameters
| Parameter | Specification |
|---|---|
| Solvent System | n-hexane/ethyl acetate/methanol (1:1:1) |
| Maceration Time | 24 hours |
| Temperature | 25°C (ambient) |
| Filtration Medium | Whatman No. 1 filter paper |
| Evaporation Conditions | 45°C, 200 mbar |
Purification via Column Chromatography
Column Packing and Elution
The crude extract is fractionated using silica gel (60–120 mesh) column chromatography . A gradient elution strategy is applied to separate this compound from co-extracted compounds:
-
Nonpolar Phase : n-hexane alone to elute lipids and chlorophylls.
-
Intermediate Polarity : n-hexane/ethyl acetate gradients (9:1 to 1:1 v/v).
-
High Polarity : Ethyl acetate followed by methanol to recover polar lactones.
Fractions are collected in 50 mL aliquots and monitored via thin-layer chromatography (TLC) using silica gel GF254 plates. A mobile phase of chloroform/methanol (9:1 v/v) and visualization under UV light (254 nm) identifies this compound-containing fractions (Rf = 0.42–0.45).
Fraction Pooling and Secondary Purification
Fractions 35–42, exhibiting a single TLC spot, are pooled and subjected to re-crystallization in chilled ethyl acetate to enhance purity. The crystalline product is filtered through a Büchner funnel and washed with cold n-hexane to remove residual impurities.
Table 2: Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (60–120 mesh) |
| Column Dimensions | 50 cm × 5 cm (height × diameter) |
| Elution Flow Rate | 2 mL/min |
| Fraction Size | 50 mL |
| TLC Mobile Phase | Chloroform/methanol (9:1) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
This compound’s structure is confirmed via 13C NMR (125 MHz, CDCl3) . Key spectral assignments include:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) reveals a molecular ion peak at m/z 299.1623 [M+H]+ , consistent with the molecular formula C15H22O6 .
Yield Optimization and Challenges
Solvent System Impact
Comparative studies indicate that substituting methanol with acetone in the initial extraction reduces tannin co-extraction but lowers this compound yield by 12–15%. Ethyl acetate alone achieves moderate yields but necessitates longer extraction times.
Temperature Sensitivity
Elevated temperatures (>50°C) during evaporation induce endoperoxide degradation, reducing bioactivity. Maintaining evaporation at 45°C preserves structural integrity.
Industrial Scalability Considerations
Q & A
Q. What experimental methodologies are recommended to investigate Tehranolide’s mechanism of action in cancer cell lines?
To study this compound’s anti-proliferative effects, employ in vitro assays such as MTT or XTT for viability, flow cytometry for cell cycle analysis (e.g., G0/G1 arrest), and Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase activation). For oxidative stress evaluation, measure ROS levels via DCFH-DA probes .
Q. How can researchers characterize this compound’s physicochemical properties to optimize bioavailability?
Use computational tools (e.g., SwissADME) to predict parameters like cLogP (1.18), solubility (-2.81 log mol/L), and molecular weight (298.33 g/mol). Experimental validation via HPLC for purity and stability studies under varying pH/temperature conditions is critical. Refer to comparative tables with structurally similar compounds (e.g., shogaol, isoliquiritigenin) for benchmarking .
Q. What validated protocols exist for assessing this compound-induced apoptosis in breast cancer models?
Standardize protocols using MDA-MB-231 or MCF-7 cells treated with this compound (e.g., 10–50 μM for 24–48 hrs). Quantify apoptosis via Annexin V/PI staining and confirm with mitochondrial membrane potential assays (JC-1 dye). Include β-actin normalization in Western blots to avoid artifacts, as highlighted in corrected studies .
Advanced Research Questions
Q. How should researchers reconcile discrepancies in this compound’s reported anti-inflammatory efficacy across studies?
Contradictions in NF-κB inhibition (e.g., IκBα degradation in LPS-stimulated cells) may arise from cell type-specific responses or dosing variations. Perform dose-response curves across multiple models (e.g., RAW 264.7 macrophages, PBMCs) and validate via siRNA knockdown of STAT3 to isolate pathway-specific effects . Use systematic review frameworks (e.g., PRISMA) to meta-analyze data .
Q. What strategies are effective for identifying synergistic combinations of this compound with other bioactive compounds?
Adopt combinatorial screening (e.g., Chou-Talalay method) to calculate synergy scores (CI <1). For example, this compound + curcumin showed enhanced STAT3/NF-κB suppression in ovarian cancer via reciprocal pathway modulation. Prioritize compounds with complementary pharmacokinetic profiles (e.g., low cLogP pairs) .
Q. How can in vivo findings on this compound’s antimalarial activity (e.g., Plasmodium berghei models) be translated to in vitro systems?
Address species-specific metabolism by replicating murine liver enzyme conditions in hepatocyte co-cultures. Monitor parasitemia reduction (%) and splenomegaly biomarkers (e.g., TNF-α) in parallel. Use pharmacokinetic modeling to align subcutaneous dosing (27 mg/kg in mice) with in vitro IC50 values .
Q. What computational approaches are robust for predicting this compound’s molecular targets beyond AKT1?
Perform molecular docking (AutoDock Vina) against cancer-related targets (e.g., PI3K, mTOR) using this compound’s 3D structure (PubChem CID: 11354338). Validate via thermal shift assays to detect target stabilization. Cross-reference with transcriptomic data (RNA-seq) from treated cells .
Q. What experimental designs mitigate variability in this compound’s dose-response relationships across cancer types?
Implement factorial designs to isolate confounding variables (e.g., serum concentration, hypoxia). Use nonlinear regression (GraphPad Prism) to model EC50 shifts and assess inter-assay reproducibility. Include positive controls (e.g., doxorubicin) and blinded data analysis to reduce bias .
Q. How should ethical considerations shape this compound’s preclinical testing in animal models?
Follow ARRIVE guidelines for humane endpoints (e.g., >20% weight loss) and minimize cohort sizes via power analysis. For P. berghei studies, prioritize non-terminal parasitemia measurements (e.g., tail blood smears) .
Q. What molecular mechanisms underlie resistance to this compound in recurrent cancer models?
Profile ABC transporter upregulation (e.g., P-gp) via qPCR and test chemosensitizers (e.g., verapamil). Use CRISPR-Cas9 libraries to identify resistance-linked genes and validate with patient-derived xenografts .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting results, emphasizing dose-temporal consistency .
- Systematic Reviews : Use Covidence for screening and ROBINS-I for bias assessment in heterogenous datasets .
- Ethical Compliance : Document IRB approvals and data anonymization protocols for human cell line studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
